molecular formula C13H8FN3OS B2601492 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-83-8

4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No. B2601492
CAS RN: 1003159-83-8
M. Wt: 273.29
InChI Key: SQGZKFAMVPFHBC-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” belongs to the class of organic compounds known as thienopyrimidines . Thienopyrimidines are key structural fragments of various pharmacologically active compounds .


Synthesis Analysis

The synthesis of thienopyrimidines often involves the use of the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .


Molecular Structure Analysis

The molecular structure of “4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is characterized by the presence of a thieno[2,3-d]pyrimidine core. This core is a six-membered heterocyclic ring containing two nitrogen atoms at the 1st and 3rd positions .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines can undergo a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives . The Dimroth rearrangement is a key reaction in the synthesis of condensed pyrimidines .

Scientific Research Applications

Anticancer Properties

4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide exhibits promising cytotoxicity against various cancer cell lines. Researchers have evaluated its effects on six different cancer cell types, along with a normal cell line. This compound could potentially serve as a lead for developing novel anticancer agents .

Antimalarial Activity

In silico studies suggest that tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives, including our compound of interest, may have antimalarial properties. These scaffolds could serve as models for the development of effective antimalarial agents .

Organic Light Emitting Diodes (OLEDs)

Interestingly, derivatives of 4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide have been explored for use in high-efficiency, long-lifetime green thermally activated delayed fluorescence (TADF) OLEDs . This application highlights its potential in optoelectronic devices.

Medicinal Chemistry and Drug Development

Thieno[2,3-d]pyrimidine derivatives, including our compound, have been studied extensively in medicinal chemistry. Their diverse pharmacological properties include antidepressant, antibacterial, anti-inflammatory, and antihypertensive effects. These compounds play a crucial role in drug discovery .

Antioxidant Potential

While not directly investigated for this compound, thieno[2,3-d]pyrimidines are known for their antioxidant properties. Scavenging reactive oxygen species (ROS) is essential for preventing oxidative diseases, and these derivatives may contribute to maintaining redox balance .

Future Directions

Thienopyrimidines, including “4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide”, have shown promise in various therapeutic applications . Future research could focus on exploring their potential in drug development, particularly for conditions such as viral infections, oxidative diseases, and malaria .

properties

IUPAC Name

4-fluoro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3OS/c14-9-3-1-8(2-4-9)12(18)17-11-10-5-6-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGZKFAMVPFHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C=CSC3=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

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